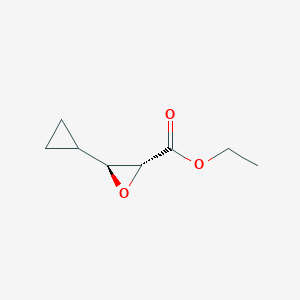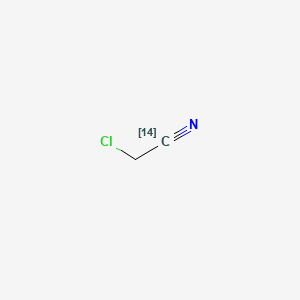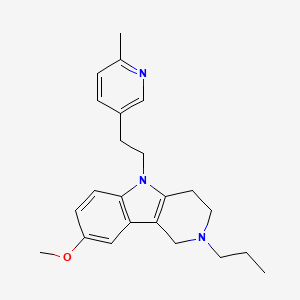
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- is a complex organic compound with a unique structure that combines elements of pyridine and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-heptyl-
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-butyl-
Uniqueness
The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- lies in its specific structural features and the resulting chemical and biological properties. Its combination of functional groups and molecular geometry allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
20771-46-4 |
|---|---|
Molecular Formula |
C23H29N3O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
8-methoxy-5-[2-(6-methylpyridin-3-yl)ethyl]-2-propyl-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C23H29N3O/c1-4-11-25-12-10-23-21(16-25)20-14-19(27-3)7-8-22(20)26(23)13-9-18-6-5-17(2)24-15-18/h5-8,14-15H,4,9-13,16H2,1-3H3 |
InChI Key |
XKGGCZQAKQIYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


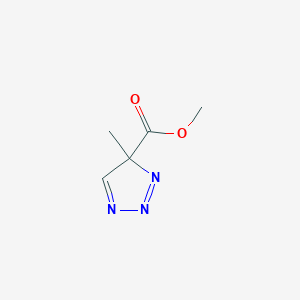
methanol](/img/structure/B13810488.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
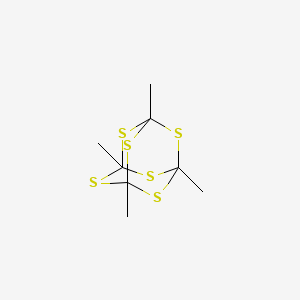
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
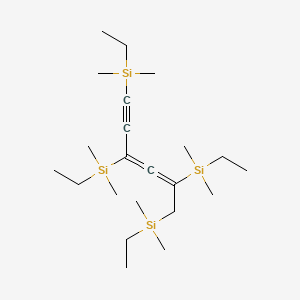
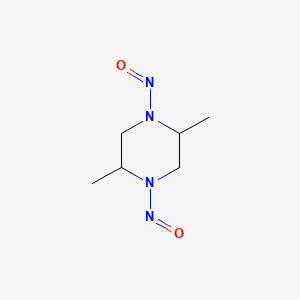
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

